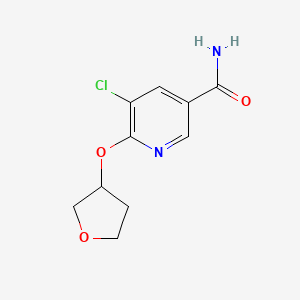

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Descripción

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a pyridine derivative characterized by a chlorine atom at position 5, an oxolane (tetrahydrofuran) ether group at position 6, and a carboxamide moiety at position 3. The oxolane ring’s 5-membered structure may confer distinct steric and electronic properties compared to larger heterocycles, influencing solubility and biological interactions.

Propiedades

IUPAC Name |

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-3-6(9(12)14)4-13-10(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXICHPHEEXIXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with oxirane (ethylene oxide) to form the oxolan-3-yloxy derivative. This intermediate is then reacted with ammonia or an amine to form the carboxamide. The reaction conditions generally involve the use of a solvent such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide has shown promise as a lead compound for developing therapeutic agents targeting various diseases:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

- Anticancer Potential : Research has highlighted its cytotoxic effects on cancer cell lines. A notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant potential for further development as an anticancer agent .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies showed that it could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages .

Biochemical Research

The compound's structural features allow it to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting cellular signaling processes .

- Receptor Modulation : Its unique structure suggests that it could bind to various receptors, influencing physiological responses such as neurotransmission or inflammation .

Materials Science

In addition to its biological applications, this compound is being explored for use in developing new materials:

- Synthesis of Complex Molecules : The compound serves as an intermediate in synthesizing more complex organic molecules and can be utilized in various organic reactions .

Case Studies

Several case studies have provided insights into the biological activities and potential applications of this compound:

| Study Type | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 | Dose-dependent decrease in cell viability (IC50 = 15 µM) |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% compared to controls |

Mecanismo De Acción

The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key structural analogs differ in substituents at positions 5, 6, and 3. A comparative analysis is provided below:

*Calculated based on analogous carboxylic acid (MW 243.65) with CONH2 substitution .

Key Research Findings and Trends

Ring Size Effects : Oxolane (5-membered) vs. oxane (6-membered) ethers influence molecular weight and lipophilicity, with oxane derivatives exhibiting higher logP values .

Amide Substitutions : Fluorophenyl or chlorophenyl groups (e.g., –13) enhance target affinity through hydrophobic and halogen bonding interactions .

Docking Performance: Quinoline-based analogs demonstrate moderate PPARγ binding, suggesting room for optimization in the oxolane series .

Actividad Biológica

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine substituent at the 5-position, an oxolane group at the 6-position, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 243.64 g/mol. The presence of the oxolane moiety is significant for its interaction with biological systems, potentially influencing pharmacokinetics and bioactivity.

This compound functions primarily through interactions with specific enzymes and receptors within biological pathways. Its mechanism may involve:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, which could modulate cellular signaling processes.

- Receptor Modulation : Its structural features suggest it may bind to various receptors, affecting neurotransmission and inflammatory responses .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may have implications for treating metabolic disorders. For instance, studies have shown that at concentrations around 50 μM, it can inhibit enzyme activity by approximately 50% in certain assays .

Antimicrobial Properties

Several derivatives of pyridine compounds, including this one, have demonstrated antimicrobial activity. The compound's structural similarities to known antimicrobial agents suggest it may possess broad-spectrum antibacterial properties. Case studies indicate that modifications to its structure can enhance efficacy against various bacterial strains .

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial properties of similar pyridine derivatives, compounds structurally related to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 μg/ml against Staphylococcus aureus and other Gram-positive bacteria .

- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with specific metabolic enzymes, revealing that it could significantly downregulate enzyme expression linked to pathogenicity in bacterial strains .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(3,4-difluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | Contains difluorophenyl | Enhanced lipophilicity due to fluorine atoms |

| 1,3,4-Oxadiazole derivatives | Oxadiazole ring | Known for anti-inflammatory properties |

| Pyrimidine-based carboxamides | Pyrimidine core | Often exhibit antiviral activities |

This table illustrates the diversity within the chemical class while highlighting how the unique structure of this compound may contribute to its distinct biological activities.

Q & A

Q. What role does the oxolane ring play in solid-state crystallography?

- Answer : X-ray diffraction reveals conformational flexibility of the oxolane ring, influencing packing efficiency and melting point. Hydrogen bonding between the carboxamide and pyridine nitrogen stabilizes the crystal lattice .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.